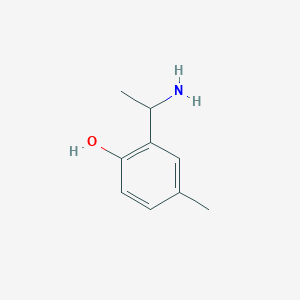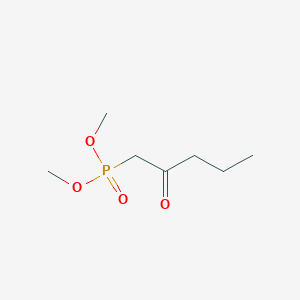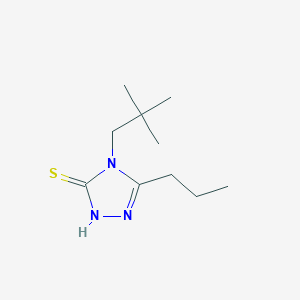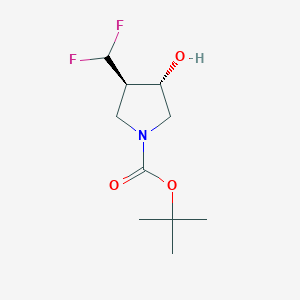
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-dimethylthiazole with ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. .
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the ethoxyprop-2-en-1-one moiety.
1-(2,4-Dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one: A structurally related compound with a phenyl group instead of an ethoxy group, exhibiting different chemical and biological properties.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Another thiazole derivative with a quinoline ring, used in different research applications
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)11-8(3)14-10/h5-6H,4H2,1-3H3/b6-5+ |
Clé InChI |
WYKSHLKZZPMUAG-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=C(N=C(S1)C)C |
SMILES canonique |
CCOC=CC(=O)C1=C(N=C(S1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)







![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
